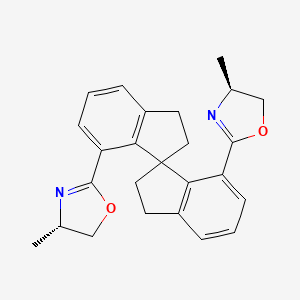

(Ra,S,S)-Me-SpiroBOX

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Ra,S,S)-Me-SpiroBOX is a chiral ligand derived from the spirocyclic scaffold. It is a member of the bis-oxazoline family, which is widely used in asymmetric catalysis due to its ability to induce high enantioselectivity in various chemical reactions. The unique structure of this compound allows it to form stable complexes with transition metals, making it a valuable tool in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Ra,S,S)-Me-SpiroBOX typically involves a multi-step process starting from readily available spirocyclic precursors. One common method includes the coupling of a spirocyclic diacid intermediate with phenylglycinols, followed by cyclization to form the bis-oxazoline structure. The reaction conditions often involve the use of strong bases and solvents such as dichloromethane or toluene, with temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

For large-scale production, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Ra,S,S)-Me-SpiroBOX undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form oxazoline N-oxides.

Reduction: It can be reduced to form the corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (mCPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like Grignard reagents for substitution reactions. The reaction conditions vary depending on the specific transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include oxazoline N-oxides, primary and secondary amines, and various substituted oxazolines, which can be further utilized in different synthetic applications.

Scientific Research Applications

Asymmetric Catalysis

Key Findings:

- (Ra,S,S)-Me-SpiroBOX has demonstrated significant efficacy as a ligand in various asymmetric transition metal-catalyzed reactions. For instance, it has been used effectively in iridium-catalyzed hydroarylation reactions, showcasing its ability to enhance selectivity and yield of desired products .

- Studies indicate that the stereochemistry of the ligand plays a crucial role in influencing the outcome of reactions. For example, while (S,S,S)-SPIRAP showed excellent performance, its diastereomer (R,S,S)-SPIRAP did not yield any product under similar conditions, highlighting the importance of ligand configuration .

Synthesis of Complex Molecules

Case Study:

- A notable application of this compound is in the synthesis of complex natural products. Researchers have utilized this ligand to facilitate the formation of challenging carbon-carbon bonds, which are essential in constructing intricate molecular architectures found in many bioactive compounds .

Development of New Catalytic Systems

Innovative Approaches:

- Recent research has explored the use of this compound in developing new catalytic systems that combine multiple catalytic functions. This approach allows for more efficient synthetic pathways and can lead to the discovery of novel reactions .

Comparative Data Table

The following table summarizes key studies involving this compound and its applications:

Mechanism of Action

The mechanism by which (Ra,S,S)-Me-SpiroBOX exerts its effects involves the formation of stable complexes with transition metals. These metal-ligand complexes can then participate in various catalytic cycles, facilitating the formation of enantiomerically pure products. The molecular targets include transition metal centers such as palladium, copper, and rhodium, which are commonly used in catalytic processes. The pathways involved often include oxidative addition, migratory insertion, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to (Ra,S,S)-Me-SpiroBOX include:

(R,R,R,R,R)-SPIROX: Another bis-oxazoline ligand with a similar spirocyclic structure.

(R,S,S)-SPIRAPO: A ligand used in iridium-catalyzed reactions.

BVD523 (ulixertinib): A small molecule inhibitor used in cancer therapy targeting the MEK-BRAF pathway .

Uniqueness

What sets this compound apart from these similar compounds is its high enantioselectivity and stability in forming metal-ligand complexes. This makes it particularly valuable in asymmetric catalysis, where the production of enantiomerically pure compounds is crucial. Additionally, its versatility in undergoing various chemical reactions further enhances its utility in synthetic applications.

Biological Activity

(Ra,S,S)-Me-SpiroBOX is a chiral bisoxazoline ligand that has garnered attention in the field of asymmetric catalysis. This compound exhibits unique biological activities and plays a significant role in various chemical reactions, particularly in the synthesis of complex organic molecules. The following sections will detail its biological activity, synthesis, applications, and research findings.

1. Overview of this compound

This compound is derived from the spirocyclic scaffold and is characterized by its C2 symmetry. The compound's structure allows it to act as a ligand in transition metal-catalyzed reactions, enhancing enantioselectivity and reaction efficiency. Its unique stereochemistry contributes to its effectiveness in catalyzing various organic transformations.

2. Synthesis of this compound

The synthesis of this compound typically involves several steps, including:

- Formation of the Spirocyclic Framework : The initial step involves creating the spirocyclic structure from readily available precursors.

- Oxazoline Formation : This is achieved through the reaction of amino acids with aldehydes or ketones, leading to the formation of oxazoline rings.

- Purification and Characterization : The final product is purified using chromatographic techniques and characterized using NMR spectroscopy and mass spectrometry.

3.1 Inhibition Studies

Research has demonstrated that this compound exhibits inhibitory effects on various biological targets:

- Enzymatic Activity : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, which can be crucial for developing therapeutic agents against diseases such as cancer and metabolic disorders .

- Cell Proliferation : In vitro studies indicated that this compound can affect cell growth and survival, particularly in cancer cell lines. For instance, it was observed to inhibit the proliferation of osteoclasts, which are cells involved in bone resorption .

The biological activity of this compound is believed to be mediated through its interaction with metal ions in enzyme active sites or through the formation of stable complexes with transition metals, which enhances catalytic efficiency in biological reactions .

4. Case Studies and Research Findings

Several studies have explored the applications and effectiveness of this compound:

5. Conclusion

This compound represents a promising compound in both asymmetric catalysis and biological research. Its ability to inhibit enzymatic activity and affect cell proliferation makes it a valuable candidate for further study in drug development and synthetic chemistry. Ongoing research aims to elucidate its full potential and mechanisms of action.

Properties

Molecular Formula |

C25H26N2O2 |

|---|---|

Molecular Weight |

386.5 g/mol |

IUPAC Name |

(4S)-4-methyl-2-[4'-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4-yl]-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C25H26N2O2/c1-15-13-28-23(26-15)19-7-3-5-17-9-11-25(21(17)19)12-10-18-6-4-8-20(22(18)25)24-27-16(2)14-29-24/h3-8,15-16H,9-14H2,1-2H3/t15-,16-,25?/m0/s1 |

InChI Key |

HHTASWZXIBCEAP-HJHDEKOOSA-N |

Isomeric SMILES |

C[C@H]1COC(=N1)C2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)C6=N[C@H](CO6)C |

Canonical SMILES |

CC1COC(=N1)C2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)C6=NC(CO6)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.